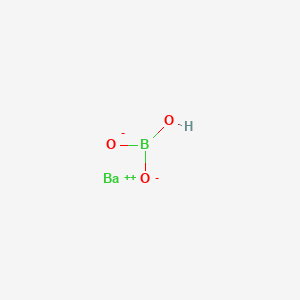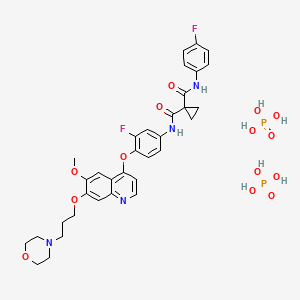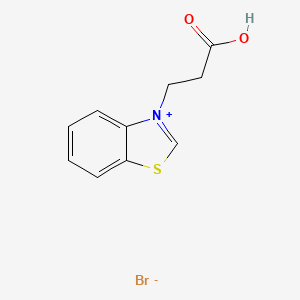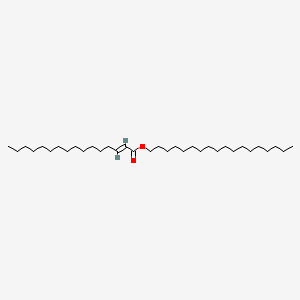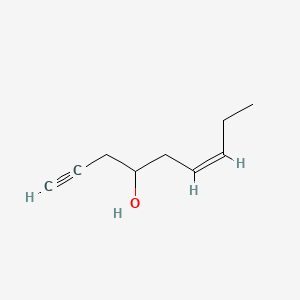
(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an important carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. D-glucose is a primary source of energy for living organisms and plays a crucial role in cellular respiration and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including:
Hydrolysis of Starch: Starch, a polysaccharide, can be hydrolyzed using acids or enzymes to produce D-glucose. The reaction typically involves heating starch with hydrochloric acid or using enzymes like amylase and glucoamylase under controlled conditions.
Isomerization of D-fructose: D-fructose can be isomerized to D-glucose using an enzyme called glucose isomerase. This process is commonly used in the production of high-fructose corn syrup.
Industrial Production Methods
Industrially, D-glucose is produced primarily through the enzymatic hydrolysis of starch. The process involves:
Liquefaction: Starch is gelatinized by heating and then partially hydrolyzed using alpha-amylase to produce shorter chains of glucose polymers.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce D-glucose.
Purification: The resulting glucose solution is purified through filtration, decolorization, and ion-exchange processes to obtain high-purity D-glucose.
Chemical Reactions Analysis
Types of Reactions
D-glucose undergoes various chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid, glucaric acid, or glucuronic acid, depending on the oxidizing agent and conditions.
Reduction: Reduction of D-glucose using reducing agents like sodium borohydride produces sorbitol, a sugar alcohol.
Substitution: D-glucose can undergo substitution reactions to form derivatives like glucose pentaacetate when reacted with acetic anhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation using a metal catalyst like nickel.
Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.
Major Products
Oxidation: Gluconic acid, glucaric acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Scientific Research Applications
D-glucose has numerous applications in scientific research, including:
Chemistry: Used as a standard for calibrating instruments and in the synthesis of various organic compounds.
Biology: Essential for studying cellular respiration, metabolism, and energy production in cells.
Medicine: Used in intravenous solutions to provide energy to patients and in diagnostic tests like glucose tolerance tests.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.
Mechanism of Action
D-glucose exerts its effects primarily through its role in cellular respiration and metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. D-glucose also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate for biosynthetic reactions.
Comparison with Similar Compounds
Similar Compounds
D-fructose: A ketohexose and an isomer of D-glucose, commonly found in fruits and honey.
D-galactose: An aldohexose similar to D-glucose but with a different arrangement of hydroxyl groups.
Mannose: An aldohexose that differs from D-glucose in the configuration of the hydroxyl group on the second carbon.
Uniqueness
D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike D-fructose and D-galactose, D-glucose is the primary energy source for most organisms and is directly involved in critical metabolic pathways.
Properties
CAS No. |
7282-82-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-RDQKPOQOSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


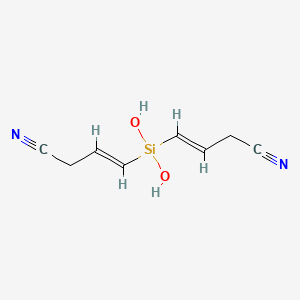
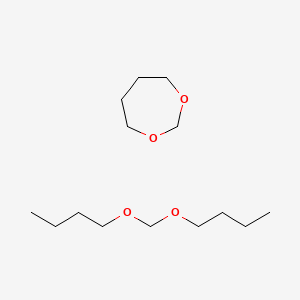
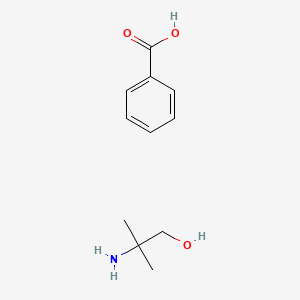
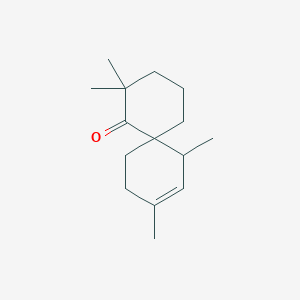
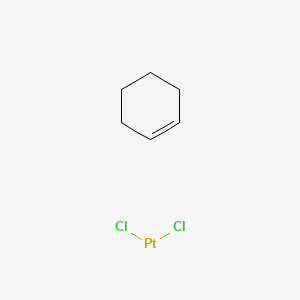

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

